molecular formula C13H8Cl2LiNO4 B6605255 lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate CAS No. 2228331-18-6

lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate

Cat. No. B6605255
CAS RN: 2228331-18-6
M. Wt: 320.1 g/mol
InChI Key: KEOMZFXPRMPONP-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate, also known as Li-3,5-DCPB, is a lab-synthesized compound that has been studied for its potential to be used in various scientific research applications. It is a lithium salt of 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid, and is composed of a lithium ion and a benzoate anion. Li-3,5-DCPB has been studied for its unique properties, such as its ability to form a stable complex with metal ions, as well as its potential to be used in a variety of research applications.

Mechanism of Action

Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is a lithium salt of 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid, and is composed of a lithium ion and a benzoate anion. The lithium ion is believed to be the active component of the compound, and is thought to interact with metal ions in the environment to form a stable complex. This complex is believed to be responsible for the compound’s ability to form a stable complex with metal ions, and its potential to be used in a variety of research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate have not been extensively studied. However, it has been shown to form a stable complex with metal ions, which suggests that it may have some effect on metal ion-catalyzed reactions. Additionally, it has been studied for its potential to be used in the study of the interactions between metal ions and proteins, as well as its potential to be used in the study of enzyme kinetics.

Advantages and Limitations for Lab Experiments

The main advantage of lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is its ability to form a stable complex with metal ions, which makes it ideal for use in the study of metal ion-catalyzed reactions. Additionally, it has been studied for its potential to be used in the study of the interactions between metal ions and proteins, as well as its potential to be used in the study of enzyme kinetics. However, lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate is a lab-synthesized compound, and as such, it can be difficult to obtain in large quantities. Additionally, its potential effects on biochemical and physiological processes have not been extensively studied, and as such, its safety for use in lab experiments is unknown.

Future Directions

For lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate include further research into its potential to be used in the study of metal ion-catalyzed reactions, as well as its potential to be used in the study of the interactions between metal ions and proteins, and its potential to be used in the study of enzyme kinetics. Additionally, further research into its potential effects on biochemical and physiological processes should be conducted, in order to determine its safety for use in lab experiments. Finally, further research into methods of synthesis should be conducted in order to make it easier to obtain in large quantities.

Synthesis Methods

Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate can be synthesized using a variety of methods. The most commonly used method is the reaction between lithium hydroxide and 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid. This reaction is carried out in an aqueous solution at room temperature, and yields a white solid product. Other methods of synthesis include the reaction between lithium carbonate and 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid, as well as the reaction between lithium hydroxide and 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid in an organic solvent.

Scientific Research Applications

Lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate has been studied for its potential to be used in various scientific research applications. It has been shown to form a stable complex with metal ions, which makes it ideal for use in the study of metal ion-catalyzed reactions. It has also been studied for its potential to be used in the study of the interactions between metal ions and proteins, as well as its potential to be used in the study of enzyme kinetics. Additionally, lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate has been studied for its potential to be used in the study of ion channels and ion transporters.

properties

IUPAC Name

lithium;3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4.Li/c14-8-4-7(13(18)19)5-9(15)12(8)20-6-11(17)10-2-1-3-16-10;/h1-5,16H,6H2,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOMZFXPRMPONP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2Cl)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2LiNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate

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